molecular formula C9H16O3 B147136 Isoamyl acetoacetate CAS No. 2308-18-1

Isoamyl acetoacetate

Cat. No. B147136
CAS RN: 2308-18-1
M. Wt: 172.22 g/mol
InChI Key: XHRGPLDMNNGHCX-UHFFFAOYSA-N
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Description

Isoamyl acetoacetate, commonly referred to as isoamyl acetate, is an organic compound that is widely used in the food industry for its characteristic banana and pear aroma. It is a colorless liquid that is also utilized as a solvent in various industrial applications, including varnishes, paints, and the extraction of penicillin .

Synthesis Analysis

Isoamyl acetate can be synthesized through several methods, including enzymatic catalysis and chemical esterification. Enzymatic synthesis using immobilized lipases, such as Candida antarctica lipase (Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM-IM), has been shown to be effective in supercritical carbon dioxide (SC-CO2) . Acetic anhydride is often used as the acyl donor, providing high yields in continuous operation . Heterogeneous catalysis with cation-exchange resins like Purolite CT-175 has also been employed in the esterification of acetic acid with isoamyl alcohol, with kinetic studies indicating that the surface reaction is the rate-limiting step .

Molecular Structure Analysis

The molecular structure of isoamyl acetate consists of an ester functional group, where the isoamyl group is bonded to an acetate moiety. The structure and reactivity of the compound have been studied using methods like density functional theory (DFT) to assess the performance of catalysts in the synthesis process .

Chemical Reactions Analysis

Isoamyl acetate can be produced through esterification and transesterification reactions. In esterification, isoamyl alcohol reacts with an acyl donor like acetic anhydride or acetic acid to form the ester . Transesterification involves the exchange of an acyl group between an ester and an alcohol, which can be catalyzed by lipases . The reaction mechanisms have been proposed to follow a Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoamyl acetate, such as its solubility, boiling point, and stability, make it suitable for use in various applications. It has been shown to have a high initial reaction rate in SC-CO2 compared to conventional organic solvents like n-hexane . The enzymatic synthesis of isoamyl acetate can be optimized using response surface methodology (RSM) to achieve high yields under specific conditions of temperature, enzyme mass, and reaction time . The compound's stability and reusability in different reaction systems have also been investigated, with immobilized enzymes showing good stability and reusability after multiple cycles .

Scientific Research Applications

Green Solvent and Acyl Donor Applications

  • Isoamyl acetoacetate has been utilized in green chemistry. Glycerol triacetate, for instance, has been used successfully as a green solvent and acyl donor in the production of isoamyl acetate, with the transesterification of isoamyl alcohol being catalyzed by Candida antarctica lipase B. This process benefits from easy product recovery and catalyst recycling (Wolfson, Atyya, Dlugy, & Tavor, 2009) (Wolfson, Saidkarimov, Dlugy, & Tavor, 2010).

Food Industry Applications

  • In the food industry, isoamyl acetoacetate is important due to its banana flavor, which is used as an additive. Its production, traditionally costly, has been optimized through various methods like enzymatic esterification in solvent-free systems (Azudin, Mashitah, & Shukor, 2013). Additionally, isoamyl acetate, derived from isoamyl acetoacetate, is used as a solvent for various products, including varnishes, paints, and in the manufacturing of artificial pearls and films (Yusoff Azudin, Sangaran, & Abd Shukor, 2020).

Biocatalysis and Enzymatic Synthesis

  • Enzymatic synthesis of isoamyl acetate using immobilized lipases in solvent-free systems has been a significant area of research. Different parameters like reaction time, temperature, and enzyme type have been optimized for maximizing production efficiency (Güvenç, Kapucu, & Mehmetoğlu, 2002). Isoamyl acetate is also produced via fermentation, using strains of Escherichia coli modified to express certain yeast genes, demonstrating the potential of metabolic engineering in flavor production (Singh, Vadlani, Harrison, Bennett, & San, 2008).

Supercritical Carbon Dioxide Applications

  • Supercritical carbon dioxide has been explored as a medium for the enzymatic catalysis of isoamyl acetate synthesis. This method has shown promising results in terms of yield and enzyme stability, highlighting its potential for more sustainable and efficient production processes (Romero, Calvo, Alba, Habulin, Primožič, & Knez, 2005).

Safety And Hazards

Isoamyl acetoacetate is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The study of a liquid phase esterification process to convert acetic acid with isoamyl alcohol into isoamyl acetate via reactive pervaporation is a promising future direction . This process involves the use of an Amberlite IR-120 ion exchange resin catalyst . The performance of this process is evaluated by using a recycle ratio, a membrane area to reactor volume ratio, and a Damköhler dimensionless parameters .

properties

IUPAC Name

3-methylbutyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(2)4-5-12-9(11)6-8(3)10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRGPLDMNNGHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177648
Record name Isoamyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid; ethereal, fruity, somewhat herbaceous, winey, fermented apple-like odour
Record name Isoamyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 91.00 °C. @ 6.00 mm Hg
Record name 3-Methylbutyl 3-oxobutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol
Record name Isoamyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.954 (10°)
Record name Isoamyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isoamyl acetoacetate

CAS RN

2308-18-1
Record name 3-Methylbutyl 3-oxobutanoate
Source CAS Common Chemistry
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Record name Isoamyl acetoacetate
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Record name Isoamyl acetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOAMYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QVH533ZIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylbutyl 3-oxobutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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